molecular formula C15H17N3O6S B2996672 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide CAS No. 893339-42-9

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide

Cat. No.: B2996672
CAS No.: 893339-42-9
M. Wt: 367.38
InChI Key: BXLFZRJNSCEIJL-UHFFFAOYSA-N
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Description

Compounds with the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety are known to have various biological activities . They are often used in the pharmaceutical industry as antifungal , antimicrobial , anti-inflammatory , and anti-protozoal agents .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride under dynamic pH control using aqueous Na2CO3 . This reaction yields a sulfonamide, which can be further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .


Molecular Structure Analysis

The molecular structure of these compounds is often determined by IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . For example, a significant downfield shift for the C-7 signals, which experienced the ortho effect of the sulfamoyl group on C-6, was observed in one study . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide is a solid with a molecular weight of 221.25 g/mol .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O6S/c1-9-13(14(19)18(3)15(20)17(9)2)25(21,22)16-10-4-5-11-12(8-10)24-7-6-23-11/h4-5,8,16H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLFZRJNSCEIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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